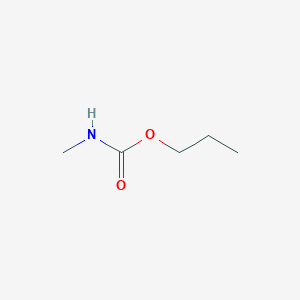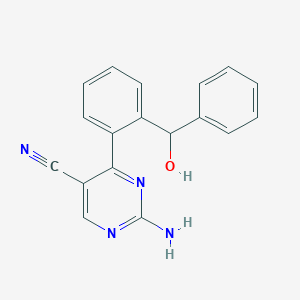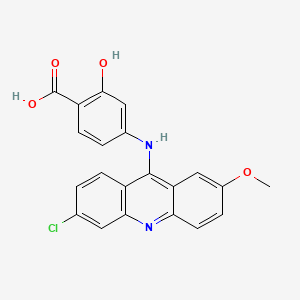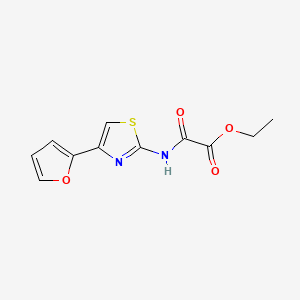
7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chloro substituent at the 7th position and a methoxyphenyl group at the 3rd position, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
-
One-Pot Intermolecular Annulation Reaction
-
Visible Light-Induced Condensation Cyclization
Industrial Production Methods
Industrial production methods for quinazolinones, including 7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione, often involve scalable and cost-effective synthetic routes. These methods prioritize high yields, minimal waste, and the use of environmentally friendly reagents.
化学反应分析
Types of Reactions
-
Oxidation
- Quinazolinones can undergo oxidation reactions to form various oxidized derivatives.
Reagents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
-
Reduction
- Reduction reactions can convert quinazolinones to their corresponding dihydroquinazolinones.
Reagents: Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
-
Substitution
- Substitution reactions can introduce different substituents at various positions on the quinazolinone ring.
Reagents: Halogenating agents, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.
科学研究应用
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
-
Biology
- Exhibits antimicrobial and antifungal properties.
- Potential use as a probe in biological assays to study enzyme interactions.
-
Medicine
- Explored for its antitumor and anticonvulsant activities.
- Potential therapeutic agent for treating various diseases, including cancer and epilepsy .
-
Industry
- Used in the development of new materials with specific properties.
- Potential applications in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- Enzymes: The compound may inhibit or activate certain enzymes, affecting their catalytic activity.
- Receptors: It may bind to specific receptors, modulating their signaling pathways.
-
Pathways Involved
- Apoptosis: The compound may induce apoptosis in cancer cells by activating pro-apoptotic pathways.
- Inflammation: It may exert anti-inflammatory effects by inhibiting key inflammatory mediators .
相似化合物的比较
Similar Compounds
-
Quinazolin-4(3H)-one
- Lacks the chloro and methoxyphenyl substituents.
- Exhibits similar biological activities but with different potency and selectivity.
-
2-Phenylquinazolin-4(3H)-one
- Features a phenyl group at the 2nd position instead of a methoxyphenyl group at the 3rd position.
- Shows distinct chemical reactivity and biological properties.
-
3-Phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide
- Contains a benzothiadiazine ring instead of a quinazolinone ring.
- Possesses unique pharmacological activities and applications .
Uniqueness
7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione stands out due to its specific substituents, which confer unique chemical and biological properties. These substituents may enhance its potency, selectivity, and overall effectiveness in various applications.
属性
CAS 编号 |
61680-18-0 |
|---|---|
分子式 |
C15H11ClN2O3 |
分子量 |
302.71 g/mol |
IUPAC 名称 |
7-chloro-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C15H11ClN2O3/c1-21-11-5-3-10(4-6-11)18-14(19)12-7-2-9(16)8-13(12)17-15(18)20/h2-8H,1H3,(H,17,20) |
InChI 键 |
PBOLHGYAUHQYNK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[(4-Aminopyrimidin-2-yl)sulfanyl]-2-pentyl-2-phenylcyclopentan-1-one](/img/structure/B12913046.png)




![3-Methoxy-6-(2-methoxyphenoxy)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12913062.png)
![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one](/img/structure/B12913084.png)



